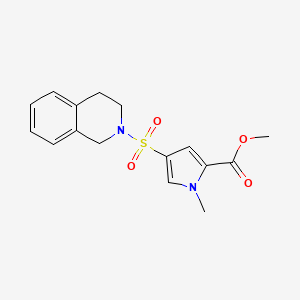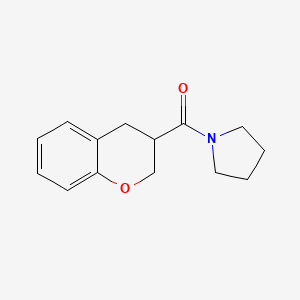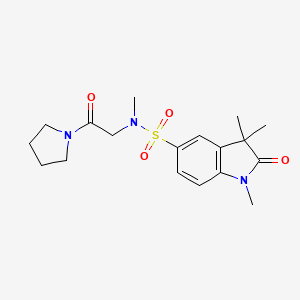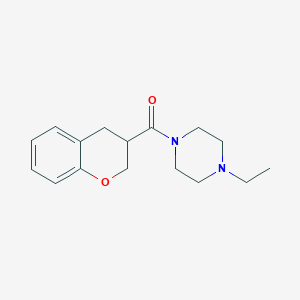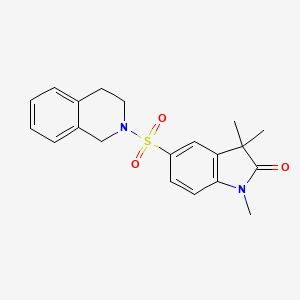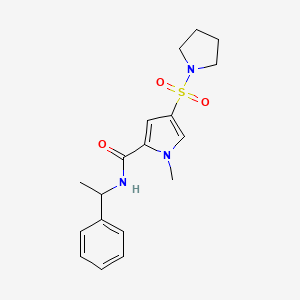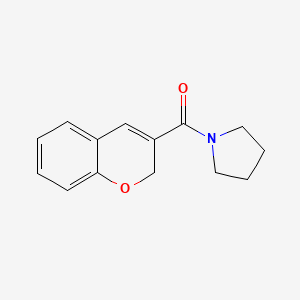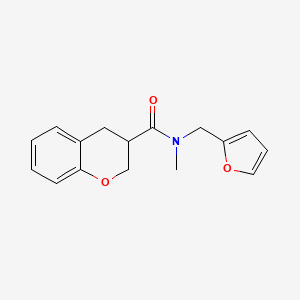
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a proton ionophore that is commonly used to disrupt the mitochondrial membrane potential, leading to an increase in cellular respiration and ATP production.
作用机制
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide acts as a proton ionophore, disrupting the mitochondrial membrane potential and leading to an increase in cellular respiration and ATP production. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide is thought to work by carrying protons across the mitochondrial membrane, bypassing the electron transport chain and leading to an increase in the rate of respiration.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing cellular respiration and ATP production, N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase mitochondrial membrane permeability, leading to the release of cytochrome c and other apoptotic factors. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of mitochondrial respiration, making it a useful tool for investigating mitochondrial function. However, N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has some limitations as well. It is a highly toxic compound and must be handled with care. Additionally, because it disrupts mitochondrial function, it can have unintended effects on cellular metabolism and other cellular processes.
未来方向
There are a number of future directions for research involving N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide as an anti-cancer agent. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer therapy. Another potential direction is the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of metabolic disorders, such as diabetes. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase cellular respiration and ATP production, which could be beneficial in treating metabolic disorders characterized by impaired mitochondrial function. Finally, further research could investigate the potential use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reduced to the corresponding alcohol, which is then converted to the final product by reaction with methyl iodide.
科学研究应用
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively used in scientific research to study mitochondrial function, cellular respiration, and ATP production. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase the rate of respiration in isolated mitochondria, leading to an increase in ATP production. This has led to the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in studies investigating the role of mitochondrial dysfunction in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-14-6-4-8-19-14)16(18)13-9-12-5-2-3-7-15(12)20-11-13/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSJVJAWYCBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
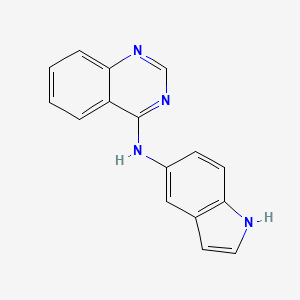
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
